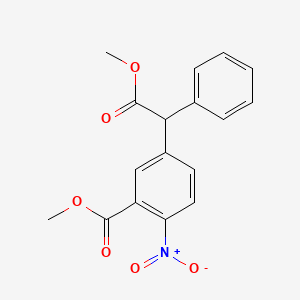

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Aqueous sodium hydroxide.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 5-(2-amino-2-oxo-1-phenylethyl)-2-nitrobenzoate.

Reduction: 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

- Methylphenidate

- Dexmethylphenidate

- Ethylphenidate

Uniqueness

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a nitro group that can undergo reduction to form reactive intermediates, making it a valuable compound for various research applications.

Biological Activity

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which features a methoxy group, a nitro group, and a phenylethyl moiety. The presence of these functional groups contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of key intermediates. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the reaction of 5-nitro salicylic acid derivatives with appropriate reagents to introduce the methoxy and phenylethyl groups effectively.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth at micromolar concentrations. For instance, one study reported an IC50 value of approximately 3.1 µM against the MCF-7 breast cancer cell line, indicating strong selective activity towards this type of cancer .

Antioxidant Properties

The compound also demonstrates notable antioxidant properties, which are attributed to the presence of the methoxy and nitro groups. These functional groups help stabilize free radicals, thereby reducing oxidative stress in cells. Comparative studies have shown that this compound exhibits superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. It has shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

- Oxidative Stress Modulation : By acting as an antioxidant, it may protect cells from oxidative damage and reduce inflammation.

- Bacterial Membrane Disruption : The nitro group may play a role in disrupting bacterial cell membranes, leading to cell death.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various derivatives, including this compound, noting its potent antiproliferative effects against multiple cancer cell lines .

- Antioxidant Evaluation : Another research article focused on the antioxidant capacity of this compound compared to other known antioxidants, demonstrating its effectiveness in scavenging free radicals .

- Antibacterial Testing : A recent study assessed the antibacterial properties against several strains, confirming its efficacy against resistant bacterial strains .

Properties

Molecular Formula |

C17H15NO6 |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C17H15NO6/c1-23-16(19)13-10-12(8-9-14(13)18(21)22)15(17(20)24-2)11-6-4-3-5-7-11/h3-10,15H,1-2H3 |

InChI Key |

MRUOISZSBFIJHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.